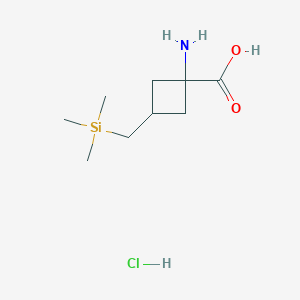

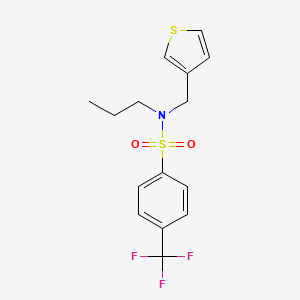

5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a fluorinated heterocyclic compound that is part of a broader class of compounds with potential biological activity. The presence of the fluorophenyl group suggests potential interactions with biological systems, possibly including inhibitory effects on cancer cell proliferation as seen in related compounds .

Synthesis Analysis

The synthesis of related fluorinated dihydropyrroles and dihydroindolizines involves complex reactions including dual C-F bond cleavage and intramolecular reactions. For instance, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and α-trifluoromethyl alkenes involves photocatalytic defluorinative coupling followed by an intramolecular SNV reaction . Although the exact synthesis of 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined through crystallography, which provides insights into the three-dimensional arrangement of atoms and the potential for biological activity . The structure of the compound could similarly be elucidated to understand its chemical behavior and interactions.

Chemical Reactions Analysis

Fluorinated pyrroles and related compounds can undergo various chemical reactions. For example, 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives can react with amines, alkoxides, hydrazine hydrate, and benzimidamide to form a variety of substituted pyrroles . These reactions are indicative of the reactivity of the fluorinated pyrrole moiety and suggest that 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid could also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrroles are influenced by the presence of fluorine atoms, which can affect the acidity, lipophilicity, and overall reactivity of the molecule. For instance, nitrophenyl derivatives of pyrrole diamides exhibit color change upon deprotonation, which is a physical property that can be used as a signaling mechanism . The specific properties of 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid would need to be experimentally determined, but they are likely to be influenced by the fluorinated groups and the pyrrolizine core.

科学的研究の応用

Antileukemic Activity

One of the primary applications of 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid and its derivatives is in the treatment of leukemia. Research has shown that certain derivatives, specifically 5c and 5d, exhibit significant antileukemic activity, comparable to established treatments like mitomycin. This was demonstrated in studies involving leukemia L1210 in vivo (Ladurée et al., 1989) source.

Dual Inhibitor of Cyclo-Oxygenase and 5-Lipoxygenase

Another notable application of this chemical is as a dual inhibitor of enzymes cyclo-oxygenase and 5-lipoxygenase. This property is significant in the context of anti-inflammatory and analgesic therapies. For example, the derivative ML 3000 has shown promising results in animal experiments, exhibiting antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994) source.

Anti-Inflammatory and Anticancer Activities

Furthermore, the pyrrolizine-5-carboxamide scaffold, which includes derivatives of 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, has been explored for its potential in treating inflammation and cancer. Certain derivatives have demonstrated high anti-inflammatory activity, with specific compounds showing promising results against cancer cell lines such as MCF-7, A2780, and HT29. The study highlighted the influence of substituents on the phenyl rings in determining the anti-inflammatory and anticancer efficacy (Gouda et al., 2018) source.

Antibacterial Activity

Compounds related to 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid have also shown potential in the realm of antibacterial treatments. Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related, exhibited significant in vitro antibacterial potency, suggesting potential applications in developing new antibacterial agents (Chu et al., 1986) source.

特性

IUPAC Name |

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRZIHNSSPOPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)F)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)